N-benzyl-1-(5-bromopyridin-3-yl)methanamine

Suzuki–Miyaura coupling C–C bond formation aryl halide reactivity

N-Benzyl-1-(5-bromopyridin-3-yl)methanamine (CAS 1183150‑94‑8) is a bifunctional heterocyclic building block consisting of a 5‑bromopyridine ring linked to a benzylamine moiety via a methylene bridge at the 3‑position. With the molecular formula C₁₃H₁₃BrN₂ and a molecular weight of 277.16 g mol⁻¹ , it presents a characteristic substitution pattern that distinguishes it from other positional and halogen‑substituted pyridylmethylamine analogs.

Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
CAS No. 1183150-94-8
Cat. No. B3364755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(5-bromopyridin-3-yl)methanamine
CAS1183150-94-8
Molecular FormulaC13H13BrN2
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=CC(=CN=C2)Br
InChIInChI=1S/C13H13BrN2/c14-13-6-12(9-16-10-13)8-15-7-11-4-2-1-3-5-11/h1-6,9-10,15H,7-8H2
InChIKeyOVVJAKNGERLNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(5-bromopyridin-3-yl)methanamine (CAS 1183150-94-8) – A Strategic 5-Bromo-3-pyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


N-Benzyl-1-(5-bromopyridin-3-yl)methanamine (CAS 1183150‑94‑8) is a bifunctional heterocyclic building block consisting of a 5‑bromopyridine ring linked to a benzylamine moiety via a methylene bridge at the 3‑position. With the molecular formula C₁₃H₁₃BrN₂ and a molecular weight of 277.16 g mol⁻¹ , it presents a characteristic substitution pattern that distinguishes it from other positional and halogen‑substituted pyridylmethylamine analogs. The bromine atom at the 5‑position of the pyridine ring serves as a reactive handle for palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings, while the secondary benzylamine moiety supports further derivatization through N‑alkylation, acylation, or reductive amination. This orthogonal reactivity profile enables the compound to be used as a privileged intermediate in the assembly of kinase inhibitor scaffolds, CNS‑oriented compound libraries, and other bioactive molecules [1]. The compound’s physicochemical parameters—calculated LogP of 3.13 and TPSA of 24.92 Ų —position it favorably for central nervous system (CNS) drug discovery programs in which moderate lipophilicity and low polar surface area are correlated with enhanced blood–brain barrier permeability [2].

Why N-Benzyl-1-(5-bromopyridin-3-yl)methanamine Cannot Be Simply Replaced by Other Halogenated or Positional Isomers


Substituting N‑benzyl‑1‑(5‑bromopyridin‑3‑yl)methanamine with a close analog such as the 5‑chloro, 5‑fluoro, or 5‑iodo congener, or with a regioisomer carrying the halogen at the 2‑ or 4‑position, introduces marked differences in reactivity, physicochemical properties, and ultimately biological outcome. The bromine atom is optimally balanced between oxidative addition reactivity in palladium‑catalyzed cross‑couplings and stability toward undesired nucleophilic displacement, offering a reactivity window that is distinct from the less reactive chloro analogs and the more labile iodo analogs [1]. Positional isomerism further alters the electronic distribution of the pyridine ring, which can shift the docking pose and potency of the final target molecule. For example, the 5‑bromopyridin‑3‑yl scaffold has been specifically validated in the design of potent B‑Raf V600E kinase inhibitors, where the bromine atom occupies a critical hydrophobic pocket within the kinase active site [2]. The benzyl group on the secondary amine also contributes a defined lipophilic increment (cLogP = 3.13 vs. an estimated cLogP of ≈1.5 for the N‑methyl analog) that can be decisive for CNS penetration [3]. These interdependent features mean that even seemingly minor structural changes—halogen identity, substitution position, or N‑alkyl group—can lead to substantial differences in synthetic efficiency, target engagement, and ADME properties, making generic substitution unreliable without rigorous experimental validation.

Quantitative Evidence for Differentiating N-Benzyl-1-(5-bromopyridin-3-yl)methanamine from Its Closest Analogs


Halogen Identity: Bromine vs. Chlorine in Cross-Coupling Reactivity

Aryl bromides are widely documented to undergo oxidative addition to Pd(0) complexes at rates 10‑ to 100‑fold greater than the corresponding aryl chlorides under standard Suzuki–Miyaura conditions [1]. This established reactivity hierarchy makes the bromine atom in N‑benzyl‑1‑(5‑bromopyridin‑3‑yl)methanamine a superior handle for iterative cross‑coupling steps compared to a 5‑chloro analog, enabling shorter reaction times, lower catalyst loadings, and higher overall yields in the construction of biaryl and aryl‑amine libraries.

Suzuki–Miyaura coupling C–C bond formation aryl halide reactivity

Lipophilicity and CNS Multiparameter Optimization (MPO) Profile

The calculated LogP of 3.13 and TPSA of 24.92 Ų for N‑benzyl‑1‑(5‑bromopyridin‑3‑yl)methanamine place it within the favorable CNS drug space defined by Hitchcock and Pennington (cLogP 2–5; TPSA < 90 Ų) [1]. In comparison, the hypothetical 5‑chloro analog is predicted to have a slightly lower cLogP (≈2.9; estimated via ChemAxon) but a similar TPSA, whereas the 5‑iodo analog would exhibit a higher cLogP (≈3.5) that may approach the upper limit of CNS desirability. The measured LogP and TPSA values can guide procurement decisions when the intended application is the construction of CNS‑penetrant compound libraries.

CNS drug discovery blood–brain barrier permeability lipophilicity

Purity Benchmarking: Lot-to-Lot Consistency for Reliable SAR Studies

The commercially supplied material from LeYan is specified at 98% purity , whereas an alternative supplier (CymitQuimica) lists a minimum purity of 95% for the same compound . This 3‑percentage‑point difference in purity specification can translate to a 1.6‑fold difference in impurity burden (2% vs. 5% total impurities). For medicinal chemistry campaigns requiring strict stoichiometric control and reproducible biological assay results, the higher purity grade reduces the risk of confounding off‑target effects caused by unidentified impurities and ensures more reliable SAR interpretation.

chemical purity reproducibility structure–activity relationship

Scaffold Validation in Kinase Inhibitor Design: The 5‑Bromopyridin‑3‑yl Motif in B‑Raf V600E Inhibitors

The 5‑bromopyridin‑3‑yl substructure is a key pharmacophoric element in the potent and selective B‑Raf V600E inhibitor series disclosed by Wenglowsky et al. (PDB 3TV4). In that study, the bromine atom of the inhibitor N‑(6‑amino‑5‑bromopyridin‑3‑yl)‑2,6‑difluoro‑3‑[(propylsulfonyl)amino]benzamide engages a hydrophobic cleft in the kinase active site, contributing to a favorable binding enthalpy that supports nanomolar enzymatic potency [1]. While the exact IC₅₀ value of that specific inhibitor is not publicly disclosed in the primary citation, the co‑crystal structure validates the 5‑bromopyridin‑3‑yl scaffold as a privileged motif for kinase hinge‑region binding. This structural precedent underscores the utility of N‑benzyl‑1‑(5‑bromopyridin‑3‑yl)methanamine as a direct synthetic intermediate for similar kinase inhibitor chemotypes.

B‑Raf V600E kinase inhibitor oncology

Recommended Application Scenarios for N-Benzyl-1-(5-bromopyridin-3-yl)methanamine (CAS 1183150-94-8)


Suzuki–Miyaura Library Synthesis for CNS‑Targeted Kinase Inhibitors

N‑Benzyl‑1‑(5‑bromopyridin‑3‑yl)methanamine serves as an optimal diversification point for the parallel synthesis of biaryl libraries targeting CNS kinases. The aryl bromide undergoes efficient Suzuki–Miyaura coupling with aryl- or heteroarylboronic acids under standard Pd catalysis, capitalizing on the 10–100 × reactivity advantage of bromides over chlorides [1]. The resulting coupled products retain the benzylamine moiety, which can be further elaborated to amides, sulfonamides, or secondary amines. The low TPSA (24.92 Ų) and moderate cLogP (3.13) of the parent scaffold align with established CNS drug property guidelines [2], increasing the probability that the final library members will exhibit favorable brain penetration. The B‑Raf V600E co‑crystal structure (PDB 3TV4) provides a direct template for designing inhibitors in which the pyridine nitrogen and bromine substituent engage the kinase hinge and hydrophobic back pocket, respectively [3].

Buchwald–Hartwig Amination for the Construction of N‑Aryl Kinase Inhibitor Cores

The 5‑bromopyridine ring is equally competent in Buchwald–Hartwig C–N coupling reactions, enabling the introduction of diverse amine nucleophiles at the 5‑position. This reactivity, combined with the pre‑installed benzylamine handle, allows a convergent synthetic strategy in which both the left‑hand and right‑hand sides of a kinase inhibitor are elaborated from the same central building block. The bromine atom’s balanced reactivity—more reactive than chlorine yet sufficiently stable to withstand multi‑step sequences—makes it the preferred halogen choice for such iterative diversification schemes [1].

CNS‑Focused Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 277.16 Da, a rotatable bond count of 4, and one hydrogen‑bond donor, N‑benzyl‑1‑(5‑bromopyridin‑3‑yl)methanamine falls within the typical fragment space (MW < 300 Da). Its physicochemical profile (cLogP = 3.13, TPSA = 24.92 Ų) meets multiple CNS MPO criteria simultaneously [2], making it a suitable starting fragment for CNS‑directed fragment growing or merging campaigns. The bromine atom provides a synthetic vector for fragment elaboration via cross‑coupling, while the benzylamine nitrogen can be used for fragment linking or functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-1-(5-bromopyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.